N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide
Overview
Description
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide is a chemical compound with the molecular formula C15H14FNO3S It is characterized by the presence of a fluorophenyl group, a methylphenylsulfonyl group, and a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide typically involves the reaction of 4-fluorobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with formamide under controlled conditions to yield the final product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to certain enzymes or receptors, while the sulfonyl group can enhance the compound’s stability and reactivity. The formamide group may participate in hydrogen bonding, influencing the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide
- N-[(4-Bromophenyl)((4-methylphenyl)sulfonyl)methyl]formamide
- N-[(4-Methoxyphenyl)((4-methylphenyl)sulfonyl)methyl]formamide
Uniqueness
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-[(4-Fluorophenyl)((4-methylphenyl)sulfonyl)methyl]formamide is a compound of significant interest due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a fluorophenyl group and a methylphenylsulfonyl moiety, which are crucial for its biological interactions.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Dopamine Transporter (DAT) : Compounds in this class have been shown to modulate DAT activity, potentially influencing dopaminergic signaling pathways. High-affinity binding to sigma-1 receptors (σ1R) has been observed, which may alter DAT conformation and function .
- Toll-Like Receptors (TLRs) : Some derivatives exhibit antagonistic effects on TLR7/8, which are involved in immune responses. This suggests potential applications in inflammatory diseases and autoimmune conditions .
Biological Activity
The biological activity of this compound can be summarized as follows:
Study 1: Cytotoxic Effects on Cancer Cells
A study investigated the effects of this compound on human colon adenocarcinoma cells. The compound demonstrated a significant reduction in cell viability at concentrations above 5 mM, indicating potential as an anticancer agent. The mechanism was suggested to involve apoptosis induction through mitochondrial pathways .
Study 2: Modulation of Dopaminergic Activity
In a preclinical model assessing the effects of similar compounds on dopaminergic signaling, it was found that this compound could inhibit the reuptake of dopamine, enhancing dopaminergic transmission. This effect was linked to its binding affinity for σ1R, illustrating its potential in treating conditions like depression and substance abuse .
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests rapid absorption and distribution within biological systems. Studies show that these compounds can achieve steady-state concentrations within minutes, with significant accumulation in target tissues. The elimination half-life varies but is generally rapid, indicating a need for frequent dosing in therapeutic applications .
Properties
IUPAC Name |
N-[(4-fluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-11-2-8-14(9-3-11)21(19,20)15(17-10-18)12-4-6-13(16)7-5-12/h2-10,15H,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWSBFOCAYKXBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)F)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445525 | |
Record name | N-[(4-Fluorophenyl)(4-methylbenzene-1-sulfonyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165806-94-0 | |
Record name | N-[(4-Fluorophenyl)(4-methylbenzene-1-sulfonyl)methyl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70445525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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